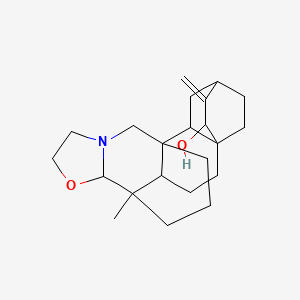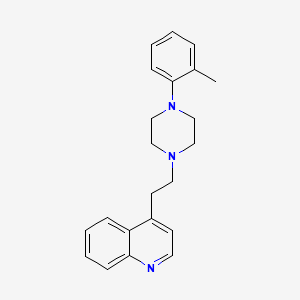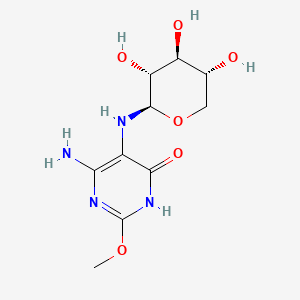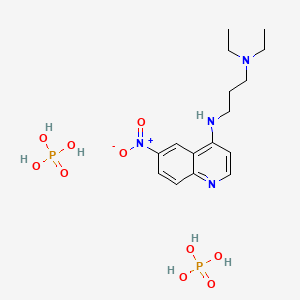
4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitro group at the 6th position and a diethylamino propyl group at the 4th position of the quinoline ring. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate typically involves a multi-step process. The initial step often includes the nitration of quinoline to introduce the nitro group at the 6th position. This is followed by the introduction of the diethylamino propyl group at the 4th position through a substitution reaction. The final step involves the formation of the diphosphate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The diethylamino propyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-((3-(Diethylamino)propyl)amino)-6-aminoquinoline, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino propyl group enhances the compound’s ability to penetrate cell membranes and reach its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((3-(Dimethylamino)propyl)amino)-6-nitroquinoline diphosphate
- 4-((3-(Diethylamino)propyl)amino)-6-chloroquinoline diphosphate
Uniqueness
4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
102259-69-8 |
|---|---|
Fórmula molecular |
C16H28N4O10P2 |
Peso molecular |
498.36 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(6-nitroquinolin-4-yl)propane-1,3-diamine;phosphoric acid |
InChI |
InChI=1S/C16H22N4O2.2H3O4P/c1-3-19(4-2)11-5-9-17-16-8-10-18-15-7-6-13(20(21)22)12-14(15)16;2*1-5(2,3)4/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,17,18);2*(H3,1,2,3,4) |
Clave InChI |
DWTLCNMQCCTGIV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


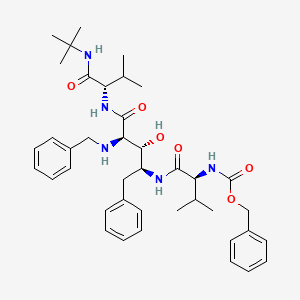

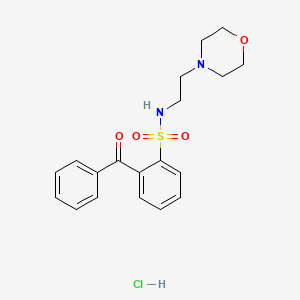

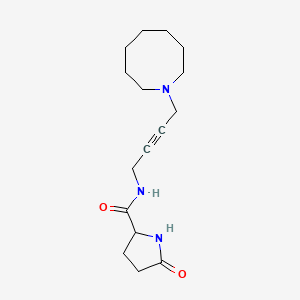


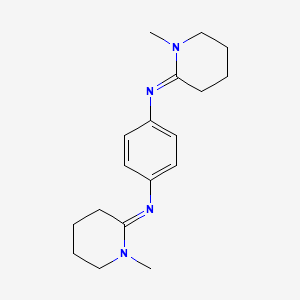
![hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate](/img/structure/B12722584.png)
